2,5-difluoro-4-methyl-N-(oxan-3-yl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-4-methyl-N-(oxan-3-yl)benzenesulfonamide is an organofluorine compound characterized by the presence of two fluorine atoms, a methyl group, and an oxan-3-yl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-4-methyl-N-(oxan-3-yl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-methyl-3-oxanamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-methyl-N-(oxan-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the fluorine atoms.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of sulfinic acids.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2,5-Difluoro-4-methyl-N-(oxan-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, including polymers and coatings.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Catalysis: The compound is investigated for its role in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of 2,5-difluoro-4-methyl-N-(oxan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The oxan-3-yl group may contribute to the compound’s overall stability and solubility, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 3,5-Difluoro-2,4,6-trinitroanisole
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
Uniqueness
2,5-Difluoro-4-methyl-N-(oxan-3-yl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of fluorine atoms, a methyl group, and an oxan-3-yl group on the benzenesulfonamide core differentiates it from other similar compounds, potentially leading to unique reactivity and applications in various fields.
Properties
IUPAC Name |
2,5-difluoro-4-methyl-N-(oxan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-8-5-11(14)12(6-10(8)13)19(16,17)15-9-3-2-4-18-7-9/h5-6,9,15H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUUDNZMTICFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)NC2CCCOC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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